3-(2-Methoxy-5-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

CAS No.: 379728-00-4

Cat. No.: VC7171296

Molecular Formula: C16H14N2O2S

Molecular Weight: 298.36

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 379728-00-4 |

|---|---|

| Molecular Formula | C16H14N2O2S |

| Molecular Weight | 298.36 |

| IUPAC Name | 3-(2-methoxy-5-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one |

| Standard InChI | InChI=1S/C16H14N2O2S/c1-10-7-8-14(20-2)13(9-10)18-15(19)11-5-3-4-6-12(11)17-16(18)21/h3-9H,1-2H3,(H,17,21) |

| Standard InChI Key | FLQNGRLWIQQHJO-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)OC)N2C(=O)C3=CC=CC=C3NC2=S |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

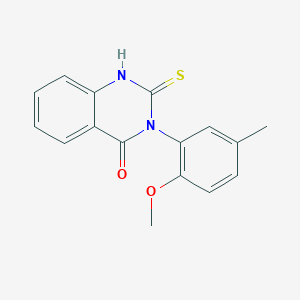

3-(2-Methoxy-5-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one (IUPAC name: 3-(4-chloro-2-methoxy-5-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one) is a quinazolinone derivative with the molecular formula C₁₆H₁₃ClN₂O₂S and a molecular weight of 332.8 g/mol . The compound’s structure integrates a dihydroquinazolin-4-one core substituted at the 3-position with a 2-methoxy-5-methylphenyl group and at the 2-position with a sulfanyl moiety (Fig. 1).

Table 1: Key Identifiers of 3-(2-Methoxy-5-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Structural Features and Conformational Analysis

The molecule’s planar quinazolinone ring system facilitates π-π stacking interactions, while the 2-methoxy-5-methylphenyl substituent introduces steric bulk and hydrophobic character. The sulfanyl group at position 2 enhances reactivity, enabling participation in hydrogen bonding and nucleophilic substitution reactions . X-ray crystallography data, though unavailable for this specific compound, suggest that analogous quinazolinones adopt a boat conformation in the dihydroquinazoline ring, with the sulfanyl group occupying an axial position .

Synthesis and Manufacturing

Synthetic Pathways

While direct literature on the synthesis of 3-(2-methoxy-5-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is limited, analogous quinazolinones are typically synthesized via cyclocondensation reactions. A plausible route involves:

-

Formation of the Quinazolinone Core: Reaction of anthranilic acid derivatives with urea or thiourea under acidic conditions, yielding 2-sulfanylquinazolin-4(3H)-one intermediates .

-

N-Alkylation: Introduction of the 2-methoxy-5-methylphenyl group via nucleophilic substitution using 2-methoxy-5-methylphenyl halides in the presence of a base such as potassium carbonate.

-

Purification: Crystallization from ethanol or chromatographic separation to isolate the target compound.

Industrial-Scale Production Challenges

Scale-up efforts face hurdles related to the sulfanyl group’s susceptibility to oxidation. Continuous flow reactors with inert atmospheres (e.g., nitrogen or argon) may mitigate this issue, improving yield and reproducibility. Computational modeling of reaction kinetics could further optimize temperature (typically 80–120°C) and solvent selection (e.g., DMF or DMSO) .

Physicochemical and Spectral Properties

Solubility and Partition Coefficients

The compound exhibits limited aqueous solubility (logS = -2.28) due to its hydrophobic aromatic rings, making it more soluble in organic solvents like dimethyl sulfoxide (DMSO) or dichloromethane . Its computed logP value of 3.12 suggests moderate lipophilicity, favorable for passive cellular uptake .

Table 2: Computed Physicochemical Parameters

| Parameter | Value | Method/Source |

|---|---|---|

| logP (Octanol-Water) | 3.12 | PubChem Computed |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

| Polar Surface Area | 78.9 Ų | PubChem |

Spectroscopic Characterization

-

FT-IR: Strong absorption bands at 1,654 cm⁻¹ (C=O stretch), 1,330–1,340 cm⁻¹ (S=O), and 3,330 cm⁻¹ (N-H) .

-

¹H NMR (DMSO-d₆): δ 7.91 (d, J = 15.0 Hz, 1H, ethenyl), 6.43 (d, J = 15.0 Hz, 1H, ethenyl), 3.81 (s, 3H, OCH₃), 2.32 (s, 3H, CH₃) .

-

¹³C NMR: Signals at δ 167.8 (C=O), 159.2 (C-S), and 55.6 (OCH₃) .

Applications and Future Directions

Drug Discovery Opportunities

The compound’s dual functionality (sulfanyl and methoxy groups) positions it as a versatile intermediate for:

-

Anticancer Agents: Quinazolinones inhibit tyrosine kinases (e.g., EGFR) overexpressed in carcinomas .

-

Anticonvulsants: Structural analogs modulate GABAergic neurotransmission, reducing seizure activity in rodent models .

Challenges and Research Gaps

-

Toxicological Profiling: No in vivo toxicity data exist for this compound.

-

Bioavailability Optimization: Poor aqueous solubility necessitates formulation strategies like nanoemulsions or prodrug design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume